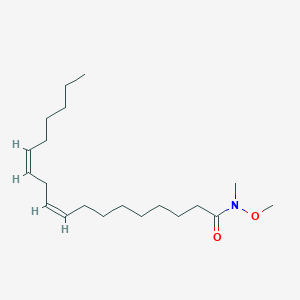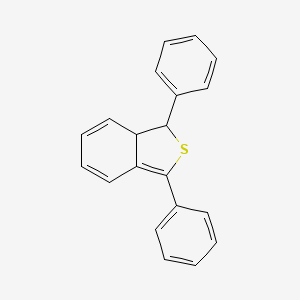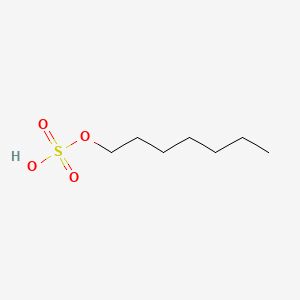![molecular formula C9H20O6S B13414989 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is an organic compound that belongs to the class of polyethylene glycols. It is characterized by its multiple ethoxy groups and a terminal hydroxyl group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol typically involves the reaction of triethylene glycol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of nucleophilic substitution steps, where the hydroxyl groups of triethylene glycol are replaced by methylsulfonylethoxy groups .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a linker in the synthesis of bioconjugates and as a stabilizer for proteins and enzymes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and solubility.
Industry: It is utilized in the formulation of cosmetics, personal care products, and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The ethoxy groups provide flexibility and hydrophilicity, allowing the compound to interact with hydrophilic environments and stabilize proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but with a methoxy group instead of a methylsulfonyl group.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: Contains ethoxy groups instead of methylsulfonylethoxy groups.
2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethanol: Contains a mercapto group, providing different reactivity and applications .
Uniqueness
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is unique due to its combination of ethoxy and methylsulfonyl groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring both solubility and chemical reactivity, such as in drug delivery systems and bioconjugation .
Properties
Molecular Formula |
C9H20O6S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[2-[2-(2-methylsulfonylethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C9H20O6S/c1-16(11,12)9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 |
InChI Key |
CHYZYMGWQVELRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)

![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)

![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
